REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15].[C:16](=[O:19])([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[CH:9]([C:8]1[CH:11]=[C:16]([CH:13]=[CH:14][CH:7]=1)[O:19][CH2:2][CH2:3][CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15])=[O:10] |f:1.2.3,4.5|
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Name
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|
Quantity
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26.8 g
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Type
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reactant
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Smiles
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BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
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Name
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|
Quantity
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13.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.7 g
|
Type
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reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the suspension was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
|
the precipitate was removed
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
|
WASH
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Details
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The organic layer was washed successively with a 1N aqueous NaOH solution, water
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.16 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 188.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |